molecular formula C14H12BrN3OS B15105396 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B15105396
M. Wt: 350.24 g/mol
InChI Key: ROLCJHWVOAUEKP-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reaction: The brominated indole and the thiazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Oxidized derivatives of the indole ring

    Reduction: Reduced forms of the carbonyl group

    Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of indole and thiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with indole and thiazole moieties have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with various enzymes, receptors, or DNA. The bromine atom may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the bromine atom, which may result in different biological activities.

    3-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    3-(4-bromo-1H-indol-1-yl)-N-(1,3-oxazol-2-yl)propanamide: Has an oxazole ring instead of a thiazole ring, which may affect its chemical and biological properties.

Uniqueness

The presence of both the bromine-substituted indole ring and the thiazole ring in 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that combines an indole moiety with a thiazole ring, which contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂BrN₃OS, with a molecular weight of approximately 350.24 g/mol. The presence of the bromine atom on the indole ring and the thiazole moiety enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The brominated indole structure is known for its role in modulating neurotransmitter systems and exhibiting anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

  • Studies have shown that compounds with similar structural features can inhibit tumor cell proliferation. For instance, thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

2. Anticonvulsant Properties

  • Thiazole derivatives have been explored for their anticonvulsant effects. Compounds similar to this compound have shown promise in animal models for epilepsy, suggesting that this compound may also possess neuroprotective qualities .

3. Antimicrobial Activity

  • The thiazole ring is known for its antimicrobial properties. Preliminary studies indicate that the compound may exhibit activity against certain bacterial strains, which could be beneficial in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamideThiophene instead of thiazoleDifferent pharmacological effects
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamideMethoxy group additionAltered solubility and reactivity
3-(4-bromoindolyl)-N-(pyridinyl)propanamidePyridine instead of thiazolePotentially different effects due to nitrogen heterocycle

These comparisons highlight how minor structural changes can lead to significant variations in biological activity.

Case Studies

Several studies have investigated the biological properties of related compounds:

Case Study 1: Antitumor Activity
A study focused on a series of thiazole derivatives found that one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity. The presence of electron-donating groups was crucial for enhancing activity .

Case Study 2: Neuroprotective Effects
In another investigation, a thiazole-based compound demonstrated significant anticonvulsant effects in rodent models, suggesting potential therapeutic applications for epilepsy treatment. The study emphasized the importance of the thiazole moiety in mediating these effects .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19)

InChI Key

ROLCJHWVOAUEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br

Origin of Product

United States

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